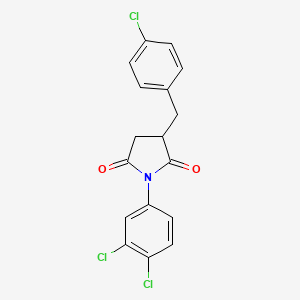![molecular formula C14H21O6P B4943178 diisopropyl [1,3-benzodioxol-5-yl(hydroxy)methyl]phosphonate](/img/structure/B4943178.png)
diisopropyl [1,3-benzodioxol-5-yl(hydroxy)methyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisopropyl [1,3-benzodioxol-5-yl(hydroxy)methyl]phosphonate, commonly known as GB, is a chemical compound that belongs to the organophosphate family. It is widely known for its use as a nerve agent in chemical warfare. GB is a colorless and odorless liquid that can cause severe damage to the nervous system, leading to paralysis and even death.
作用机制
GB acts by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system and leading to paralysis.
Biochemical and Physiological Effects:
GB can have several biochemical and physiological effects on the body. It can cause inhibition of acetylcholinesterase activity, leading to an overstimulation of the nervous system. This can cause symptoms such as muscle twitching, convulsions, and respiratory failure. GB can also cause damage to the liver, kidneys, and other organs.
实验室实验的优点和局限性
GB can be a useful tool in laboratory experiments to study the effects of organophosphate poisoning on the nervous system. However, its use is limited due to its toxicity and potential health risks. Researchers must take appropriate safety precautions when working with GB to avoid exposure and minimize the risk of poisoning.
未来方向
There are several future directions for research involving GB. One area of interest is the development of new antidotes and treatments for organophosphate poisoning. Another area of interest is the use of GB as a research tool to study the effects of nerve agents on the nervous system. Additionally, researchers may investigate the use of GB in the treatment of certain medical conditions, such as Alzheimer's disease.
合成方法
GB can be synthesized using several methods, including the reaction of 1,3-benzodioxole with phosphorus trichloride, followed by the reaction with isopropyl alcohol. Another method involves the reaction of 1,3-benzodioxole with phosphorus oxychloride, followed by the reaction with diisopropylamine.
科学研究应用
GB has been extensively studied for its potential use in chemical warfare. However, it has also been used as a research tool in various scientific fields, including biochemistry, pharmacology, and toxicology. GB is commonly used to study the effects of organophosphate poisoning on the nervous system.
属性
IUPAC Name |
1,3-benzodioxol-5-yl-di(propan-2-yloxy)phosphorylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21O6P/c1-9(2)19-21(16,20-10(3)4)14(15)11-5-6-12-13(7-11)18-8-17-12/h5-7,9-10,14-15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDFIJFNHZQDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC2=C(C=C1)OCO2)O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl [1,3-benzodioxol-5-yl(hydroxy)methyl]phosphonate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol](/img/structure/B4943104.png)


![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4943140.png)
![N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4943143.png)
![9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B4943158.png)
![2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4943165.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4943169.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4943179.png)

![5-(3-chlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943184.png)
![N-benzyl-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4943192.png)

![4-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B4943205.png)